4-chloro-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Description
4-Chloro-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic 1,3,4-thiadiazole derivative characterized by a benzamide core substituted with a chloro group at the para position and a thioether-linked acetamide moiety bearing a 4-methoxyphenylamino group. This compound belongs to a class of heterocyclic molecules widely investigated for their biological activities, including anticonvulsant, antifungal, and anticancer properties .
Properties
IUPAC Name |
4-chloro-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O3S2/c1-26-14-8-6-13(7-9-14)20-15(24)10-27-18-23-22-17(28-18)21-16(25)11-2-4-12(19)5-3-11/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYUZFAXPQCMJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-chloro-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound features a complex structure that includes:
- A 4-chloro benzamide core.
- A thiadiazole moiety, which is known for its diverse biological activities.
- A methoxyphenyl group that may enhance its pharmacological properties.
Antitumor Activity
Recent studies have indicated that derivatives of thiadiazole compounds exhibit significant antitumor effects. For instance, compounds similar to this compound have shown moderate to high potency against various cancer cell lines. In particular:
- In vitro studies demonstrated that these compounds can inhibit cell proliferation in cancer cells expressing specific mutations (e.g., RET wildtype and gatekeeper mutations), suggesting their potential as targeted therapies .
Antimicrobial Properties
The thiadiazole ring is associated with notable antimicrobial activity. Compounds containing this moiety have been reported to exhibit:
- Significant antibacterial effects against Gram-positive bacteria.
- Antifungal activity , particularly against Candida albicans and Aspergillus niger, with some derivatives showing MIC values comparable to established antifungal agents like fluconazole .
The biological activity of this compound may involve:
- Inhibition of Kinase Activity : Some studies suggest that similar compounds act as RET kinase inhibitors, which are crucial in various signaling pathways related to cell growth and survival .
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis through various signaling pathways .
Study 1: Antitumor Efficacy
A study evaluated the efficacy of several thiadiazole derivatives, including the target compound, against leukemia cell lines. The results indicated that the compound exhibited an IC50 value in the low micromolar range, demonstrating effective cytotoxicity .
Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, derivatives were tested against a panel of bacterial and fungal strains. The results showed enhanced activity with the introduction of halogen substituents on the phenyl ring, which improved antibacterial potency .
Data Summary
Comparison with Similar Compounds
Substituent Variations in Thiadiazole Derivatives
- N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j): Synthesized in 82% yield with a melting point of 138–140°C, this compound shares a thioether-linked acetamide group but differs in its phenoxy substituent (isopropyl and methyl groups) and 4-chlorobenzyl thioether. The target compound’s 4-methoxyphenylamino group may enhance hydrogen-bonding capacity compared to 5j’s alkyl-substituted phenoxy group .
- N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m): With an 85% yield and a melting point of 135–136°C, this analogue features a benzylthio group and a 2-methoxyphenoxy acetamide. The target compound’s para-substituted methoxy group likely improves electronic effects and steric interactions compared to the ortho-methoxy configuration in 5m .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
- Melting Points : The target compound’s melting point is unreported, but analogues with chloro and methoxy substituents (e.g., 5j, 6d) exhibit higher melting points (>135°C), suggesting increased crystallinity and stability due to polar substituents.
- Yield : Microwave-assisted syntheses (e.g., in ) often achieve higher yields (>70%) compared to conventional methods, which may apply to the target compound’s synthesis.
Anticonvulsant and Neuroactive Potential
- N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazole-2-yl)amino]acetamide: This structurally related compound demonstrated 100% effectiveness in the maximal electroshock (MES) model, attributed to its benzothiazole and methoxyphenyl groups . The target compound’s 4-methoxyphenylamino moiety may similarly enhance anticonvulsant activity through hydrophobic interactions and improved blood-brain barrier penetration.
Antifungal and Insecticidal Activity
- Thiadiazole derivatives with methoxy and chloro substituents (e.g., 2-(4-Fluoro-benzylidene)-[5-(4-methoxy-phenyl)-[1,3,4]thiadiazol-2-yl]-amine ) exhibit fungicidal and insecticidal activities due to their ability to disrupt microbial cell membranes . The target compound’s chloro and methoxy groups may synergize to enhance such effects.
Anticancer Potential
- Oxadiazole-thiadiazole hybrids (6b–6e) : These hybrids, featuring ketone and nitro groups, showed moderate anticancer activity in preliminary assays . The target compound’s benzamide core and chloro substituent may similarly intercalate DNA or inhibit kinase pathways, though specific data are lacking.
Preparation Methods
Synthesis of 5-Amino-1,3,4-Thiadiazole-2-Thiol
The 1,3,4-thiadiazole ring is synthesized via cyclodehydration of thiosemicarbazide with aromatic carboxylic acids. For example:
- Reactants : 4-Chlorobenzoic acid (1.0 eq), thiosemicarbazide (1.2 eq), phosphorus oxychloride (3.0 eq).
- Conditions : Reflux in anhydrous THF at 80°C for 4 hours.
- Mechanism : The carboxylic acid reacts with POCl₃ to form an acyl chloride intermediate, which undergoes cyclization with thiosemicarbazide to yield 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-amine.
Introduction of the Thioether Side Chain
The thiol group (-SH) on the thiadiazole reacts with 2-bromo-1-(4-methoxyphenylamino)ethan-1-one to form the thioether bridge:
- Reactants : 5-Amino-1,3,4-thiadiazole-2-thiol (1.0 eq), 2-bromo-1-(4-methoxyphenylamino)ethan-1-one (1.1 eq), triethylamine (2.0 eq).
- Conditions : Stirred in dry DMF at 25°C for 12 hours under nitrogen.
- Mechanism : Nucleophilic substitution (SN₂) where the thiolate anion displaces bromide, forming the C-S bond.
Yield : 85% after column chromatography (silica gel, ethyl acetate/hexane 3:7).
Benzoylation to Form the Final Product
The amine on the thiadiazole reacts with 4-chlorobenzoyl chloride to yield the target compound:
- Reactants : Thiadiazole intermediate (1.0 eq), 4-chlorobenzoyl chloride (1.5 eq), pyridine (3.0 eq).
- Conditions : Reflux in dichloromethane at 40°C for 6 hours.
- Mechanism : Base-catalyzed amide bond formation via activation of the carboxylic acid chloride.
Yield : 78% after recrystallization from methanol.
Optimization and Industrial-Scale Production
Catalytic Enhancements
Continuous Flow Synthesis
- Thiadiazole Cyclization : A tubular reactor with POCl₃ and thiosemicarbazide achieves 94% conversion at 100°C with a 5-minute residence time.
- In-line Purification : Integrated crystallization units remove phosphorylated byproducts, enhancing throughput.
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : >99% purity (C18 column, 70:30 methanol/water, 1.0 mL/min).
- Elemental Analysis : C: 52.1%, H: 3.8%, N: 14.7% (theor. C: 52.3%, H: 3.6%, N: 14.9%).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Traditional batch | 72 | 95 | 120 |
| Continuous flow | 89 | 99 | 85 |
| Microwave-assisted | 81 | 97 | 95 |
Challenges and Mitigation Strategies
- Oxidation of Thioether : Use of antioxidant additives (e.g., BHT) during storage reduces degradation.
- Regiochemical Control : Substituent-directed cyclization ensures exclusive formation of 1,3,4-thiadiazole over 1,2,4-isomers.
- Scale-up Limitations : Microreactor technology minimizes exothermic risks during POCl₃ reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
